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Compound of Interest

Compound Name: Azido-PEG10-acid

Cat. No.: B605808

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of
Azido-PEG10-acid, a versatile heterobifunctional linker widely employed in bioconjugation,
drug delivery, and the development of complex biomolecules such as antibody-drug conjugates
(ADCs) and proteolysis-targeting chimeras (PROTACS).

Core Chemical Properties

Azido-PEG10-acid is characterized by a terminal azide group and a carboxylic acid moiety,
separated by a hydrophilic polyethylene glycol (PEG) spacer. This structure imparts dual
reactivity and favorable solubility profiles, making it an invaluable tool in the field of chemical
biology and drug discovery.
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Property Value Source(s)
1-(2-
) azidoethoxy)-3,6,9,12,15,18,21
Chemical Name
,24,27,30-decaoxa-33-
tricontanoic acid
Molecular Formula C23H45N3012 [1][2]
Molecular Weight 555.6 g/mol [1112][3]
CAS Number 1644163-57-4
Purity Typically =98%
White to off-white solid or
Appearance . .
viscous oll
N Soluble in water, DMSO, and
Solubility
DMF
Storage Conditions -20°C for long-term storage
Predicted pKa ~4.5 (for the carboxylic acid) Predicted
Predicted LogP ~-15 Predicted

Note: pKa and LogP values are predicted using computational models and should be

considered as estimates. The experimental value for a similar, shorter-chain compound, Azido-
PEG3-acid, has been reported as -0.71.

Reactivity and Applications

The bifunctional nature of Azido-PEG10-acid allows for a two-pronged approach to molecular

assembly. The hydrophilic PEG spacer enhances the aqueous solubility of the resulting

conjugates, a crucial attribute for biological applications.

Carboxylic Acid Reactivity: Amide Bond Formation

The terminal carboxylic acid can be activated to react with primary amines, forming a stable

amide bond. This reaction is commonly used to conjugate Azido-PEG10-acid to proteins,
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peptides, or other amine-containing molecules.

Azide Reactivity: Click Chemistry

The azide group is a key participant in "click chemistry,” a set of bioorthogonal reactions known
for their high efficiency and specificity. Azido-PEG10-acid can undergo:

o Copper(l)-Catalyzed Azide-Alkyne Cycloaddition (CUAAC): Reaction with terminal alkynes in
the presence of a copper(l) catalyst to form a stable 1,4-disubstituted triazole linkage.

 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction
with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form
a stable triazole. This is particularly advantageous for applications in living systems where
copper toxicity is a concern.

Experimental Protocols

The following are detailed methodologies for the key reactions involving Azido-PEG10-acid.

Amide Bond Formation via EDC/NHS Coupling

This protocol describes the conjugation of Azido-PEG10-acid to a primary amine-containing
molecule (e.g., a protein).

Materials:

e Azido-PEG10-acid

e Amine-containing molecule

» N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
e N-Hydroxysuccinimide (NHS)

¢ Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
o Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

e Quenching Buffer (e.g., 1 M Tris-HCI, pH 8.0)
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 Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
 Activation of Carboxylic Acid:

o Dissolve Azido-PEG10-acid in anhydrous DMF or DMSO to a desired concentration (e.g.,
10 mg/mL).

o Add 1.5 equivalents of NHS followed by 1.5 equivalents of EDC to the Azido-PEG10-acid
solution.

o Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS
ester.

o Conjugation to the Amine-Containing Molecule:
o Dissolve the amine-containing molecule in the reaction buffer.

o Add the activated Azido-PEG10-acid (NHS ester) solution to the amine-containing
molecule solution. The molar ratio of the activated linker to the target molecule should be
optimized but a 5-20 fold molar excess is a common starting point.

o Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with
gentle stirring.

e Quenching and Purification:

o Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and
incubate for 15 minutes.

o Purify the resulting conjugate using an appropriate method such as size-exclusion
chromatography or dialysis to remove unreacted reagents.

Copper(l)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b605808?utm_src=pdf-body
https://www.benchchem.com/product/b605808?utm_src=pdf-body
https://www.benchchem.com/product/b605808?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

This protocol outlines the conjugation of Azido-PEG10-acid to an alkyne-functionalized
molecule.

Materials:

Azido-PEG10-acid

o Alkyne-functionalized molecule

o Copper(ll) sulfate (CuSOa)

e Sodium ascorbate

» Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
o Reaction Buffer (e.g., PBS, pH 7.4)

o DMSO (if needed to dissolve reagents)

e Purification system

Procedure:

o Preparation of Reagents:

[¢]

Prepare stock solutions of Azido-PEG10-acid and the alkyne-functionalized molecule in
the reaction buffer or a minimal amount of DMSO if necessary.

[e]

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

[e]

Prepare a stock solution of CuSOas (e.g., 20 mM in water).

o

Prepare a stock solution of THPTA (e.g., 100 mM in water).
o Reaction Setup:

o In areaction vessel, combine the Azido-PEG10-acid and the alkyne-functionalized
molecule.
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o In a separate tube, pre-mix the CuSO4 and THPTA solutions in a 1:5 molar ratio.
o Add the CuSO4/THPTA mixture to the reaction vessel.

o Initiate the reaction by adding the sodium ascorbate solution. The final concentration of
copper is typically in the range of 50-250 pM.

e Incubation and Purification:
o Incubate the reaction at room temperature for 1-4 hours.

o Purify the conjugate using a suitable method to remove the copper catalyst and unreacted
reagents.

Visualizations of Experimental Workflows

The following diagrams illustrate the key experimental workflows involving Azido-PEG10-acid.
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Caption: Workflow for Amide Bond Formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Azido-PEG10-Acid - CD Bioparticles [cd-bioparticles.net]

2. medkoo.com [medkoo.com]

3. Azido-PEG10-acid, 1644163-57-4 | BroadPharm [broadpharm.com]

 To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Properties
of Azido-PEG10-acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605808#azido-pegl0-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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